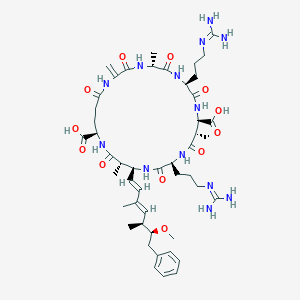
4-(1,2-Diaminoethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-Diaminoethyl)benzonitrile, also known as DAEBN, is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
作用机制
The mechanism of action of 4-(1,2-Diaminoethyl)benzonitrile is not fully understood. However, studies suggest that it may function by disrupting bacterial cell membranes, leading to cell death.
生化和生理效应
4-(1,2-Diaminoethyl)benzonitrile has been shown to have low toxicity in vitro, making it a promising candidate for further study. Additionally, studies have demonstrated that 4-(1,2-Diaminoethyl)benzonitrile has antioxidant properties, which may have potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using 4-(1,2-Diaminoethyl)benzonitrile in lab experiments is its low toxicity, which allows for the use of higher concentrations without adverse effects. However, one limitation is its limited solubility in water, which may make it difficult to use in certain applications.
未来方向
There are several future directions for research on 4-(1,2-Diaminoethyl)benzonitrile. One area of interest is its potential use as an antimicrobial agent, particularly in the development of new antibiotics. Additionally, further study is needed to fully understand the mechanism of action of 4-(1,2-Diaminoethyl)benzonitrile and its potential therapeutic applications. Finally, research could be conducted to improve the solubility of 4-(1,2-Diaminoethyl)benzonitrile in water, making it more versatile for use in various applications.
Conclusion
In conclusion, 4-(1,2-Diaminoethyl)benzonitrile is a chemical compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(1,2-Diaminoethyl)benzonitrile could lead to the development of new antibiotics and other therapeutic applications.
合成方法
4-(1,2-Diaminoethyl)benzonitrile can be synthesized through a multi-step process starting from 4-nitrobenzaldehyde. The first step involves the reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde using sodium borohydride. The second step involves the reaction of 4-aminobenzaldehyde with ethylenediamine to form 4-(1,2-Diaminoethyl)benzaldehyde. The final step involves the cyclization of 4-(1,2-Diaminoethyl)benzaldehyde with potassium cyanide to produce 4-(1,2-Diaminoethyl)benzonitrile.
科学研究应用
4-(1,2-Diaminoethyl)benzonitrile has been studied for its potential use in various applications, including as a fluorescent probe for detecting metal ions, as a corrosion inhibitor for steel, and as a ligand for metal complexes. Additionally, 4-(1,2-Diaminoethyl)benzonitrile has shown potential as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of various bacterial strains.
属性
CAS 编号 |
132261-27-9 |
|---|---|
产品名称 |
4-(1,2-Diaminoethyl)benzonitrile |
分子式 |
C9H11N3 |
分子量 |
161.2 g/mol |
IUPAC 名称 |
4-(1,2-diaminoethyl)benzonitrile |
InChI |
InChI=1S/C9H11N3/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9H,6,11-12H2 |
InChI 键 |
GNWGFLWLFFVTRP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(CN)N |
规范 SMILES |
C1=CC(=CC=C1C#N)C(CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)






